

variability in avibactam tomilopil pharmacokinetic data

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Compound of Interest		
Compound Name:	Avibactam Tomilopil	
Cat. No.:	B8217973	Get Quote

Technical Support Center: Avibactam Pharmacokinetics

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing the pharmacokinetic (PK) variability of avibactam.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters of avibactam in healthy adults?

A1: Avibactam generally exhibits predictable pharmacokinetics. Key parameters from various studies are summarized below.



Parameter	Mean Value (Range or %CV)	Key Considerations
Elimination Half-Life (t½)	1.4 - 3.2 hours	Relatively short, supporting frequent dosing intervals.
Volume of Distribution (Vd)	15.4 - 26.3 L	Suggests distribution primarily into the extracellular fluid.
Total Clearance (CL)	Varies significantly with renal function	Primarily cleared by the kidneys.
Renal Clearance (CLR)	Accounts for the majority of total clearance	Highly correlated with creatinine clearance (CrCL).

Q2: What is the primary driver of pharmacokinetic variability for avibactam?

A2: The most significant factor influencing avibactam's pharmacokinetic variability is renal function, specifically creatinine clearance (CrCL).[1][2] Avibactam is predominantly cleared from the body by the kidneys through urinary excretion.[2][3] Therefore, variations in renal function directly impact the drug's clearance and exposure. Population pharmacokinetic models have consistently identified CrCL as the key covariate for avibactam clearance.[1]

Q3: Are there other factors that contribute to the variability in avibactam pharmacokinetics?

A3: While renal function is the main driver, other factors can also contribute to interindividual variability. These include:

- Age: Age-related declines in renal function can affect avibactam clearance.
- Body Weight: Body size can influence the volume of distribution.
- Therapeutic Indication and Severity of Illness: The underlying disease state and its severity (e.g., as measured by APACHE II score) can be related to clearance and volume of distribution.[4]

Q4: How does renal impairment affect avibactam pharmacokinetics?



A4: Increasing severity of renal impairment leads to decreased total and renal clearance of avibactam, resulting in increased drug exposure and a longer terminal half-life.[2] This necessitates dose adjustments in patients with impaired renal function to avoid potential toxicity while maintaining therapeutic efficacy. The relationship between avibactam clearance and CrCL is approximately linear.[2]

Q5: Is avibactam removed by hemodialysis?

A5: Yes, a significant portion of avibactam can be removed during hemodialysis. Studies have shown that a 4-hour hemodialysis session can remove over 50% of the administered dose.[2] Consequently, it is recommended that avibactam be administered after hemodialysis.[2]

Troubleshooting Guides

This section provides guidance for addressing common issues encountered during pharmacokinetic studies of avibactam.

Issue 1: High interindividual variability in avibactam plasma concentrations observed in a study population.

- Possible Cause 1: Undocumented differences in renal function.
 - Troubleshooting Step: Ensure that creatinine clearance (CrCL) has been accurately
 assessed for all subjects at baseline and, if relevant, throughout the study. Stratify data
 analysis by renal function status (e.g., normal, mild, moderate, severe impairment) to
 investigate the correlation between CrCL and avibactam exposure.
- Possible Cause 2: Concomitant medications affecting renal function.
 - Troubleshooting Step: Review all concomitant medications to identify any drugs that could potentially alter renal function. If such medications are present, consider their potential impact on avibactam clearance in your analysis.
- Possible Cause 3: Variability in other patient-specific factors.
 - Troubleshooting Step: Collect and analyze data on other covariates such as age, body weight, and severity of illness to assess their contribution to the observed variability.



Issue 2: Unexpectedly high or low avibactam exposure in a subset of patients.

- Possible Cause 1: Acute changes in renal function.
 - Troubleshooting Step: For subjects with outlier data, investigate any potential for acute kidney injury or rapid changes in renal function during the study period.
- Possible Cause 2: Dosing or sampling errors.
 - Troubleshooting Step: Verify the accuracy of dosing records and the timing of pharmacokinetic sample collection. Errors in these procedures can lead to significant deviations in measured concentrations.

Experimental Protocols

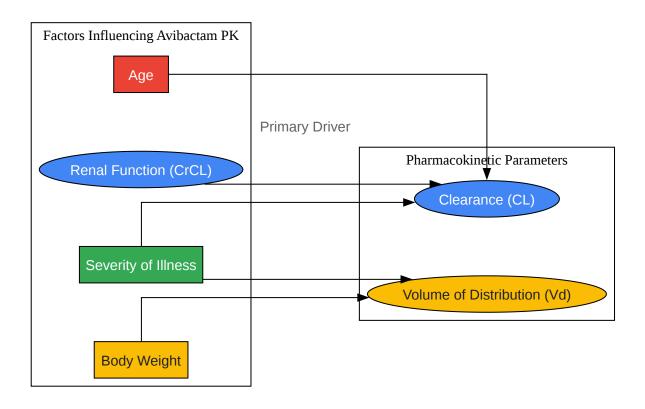
Protocol: Population Pharmacokinetic (PopPK) Modeling of Avibactam

- Study Design: Collect sparse or rich pharmacokinetic data from Phase I, II, or III clinical trials.
- Data Collection:
 - Record demographic data (age, weight, sex, etc.).
 - Measure serum creatinine to calculate creatinine clearance (e.g., using the Cockcroft-Gault equation).
 - Collect plasma samples at various time points after avibactam administration.
 - Analyze plasma samples for avibactam concentrations using a validated analytical method (e.g., LC-MS/MS).
- Model Building:
 - Use non-linear mixed-effects modeling software (e.g., NONMEM, Monolix).
 - Start with a base structural model, typically a two-compartment model for avibactam, to describe the concentration-time data.



- Estimate interindividual variability on key pharmacokinetic parameters (e.g., clearance, volume of distribution).
- Test for the influence of covariates (e.g., CrCL, age, weight) on the pharmacokinetic parameters using a stepwise forward addition and backward elimination approach.
- Model Validation:
 - Perform goodness-of-fit plots.
 - Use bootstrap and visual predictive checks to assess the stability and predictive performance of the final model.

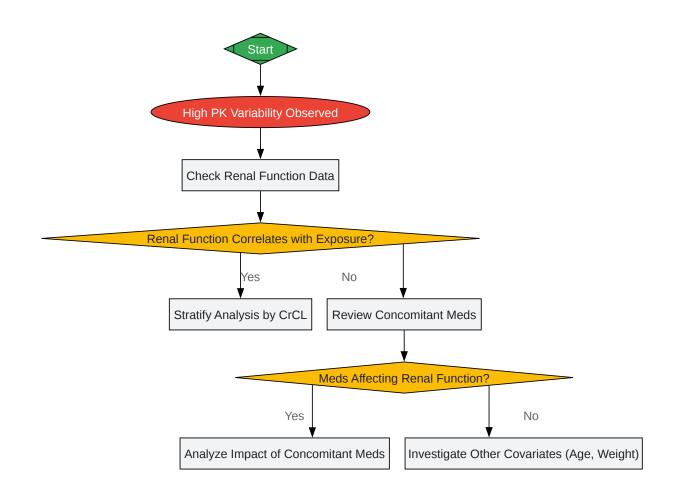
Visualizations



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Caption: Factors influencing avibactam pharmacokinetic variability.



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